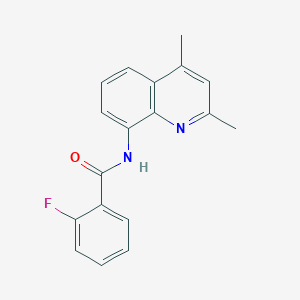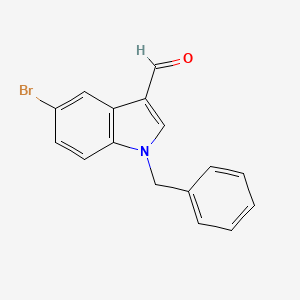
N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide" is a quinoline derivative. Quinolines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions. For example, Gracheva et al. (1982) described the synthesis of a quinoline derivative involving the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be studied using techniques such as X-ray diffraction. For instance, Wang et al. (2006) reported the crystal structure of a related quinoline compound, providing insights into the arrangement of atoms and molecular geometry (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including substitution and addition reactions. Iqbal et al. (2019) developed a method for synthesizing quinazolin-4-ones, a structurally related class, demonstrating the reactivity of these compounds (Iqbal et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of quinoline derivatives can be significantly influenced by their molecular structure. The solubility and crystalline nature of certain quinoline derivatives were studied by Sun et al. (2019), highlighting these aspects (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, of quinoline derivatives can be explored through various analytical methods. For example, Binzet et al. (2018) conducted studies on N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes to understand the electronic and bonding characteristics of these compounds (Binzet et al., 2018).
科学的研究の応用
Quinolones in Antibacterial Therapy
Quinolones, including N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide derivatives, have a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This makes them effective in treating a variety of infections, including respiratory, urinary tract, and gastrointestinal infections, as well as certain sexually transmitted diseases. Their oral bioavailability is high, making them a convenient option for both hospital and outpatient settings (Oliphant & Green, 2002).
Expanding Applications Beyond Infections
Recent studies have explored the use of quinolones beyond traditional antibacterial applications. For instance, certain quinolones have been identified for their anticancer properties, targeting human DNA topoisomerases similarly to their action on bacteria. This has opened new avenues for the development of anticancer therapies, with modifications to the quinolone structure aiming to optimize their efficacy and safety profiles for cancer treatment (Abdel-Aal et al., 2019).
Immunomodulatory Effects
Quinolones have been observed to exhibit immunomodulatory effects, influencing the synthesis of various cytokines and potentially offering therapeutic benefits in immune-related disorders. This aspect of quinolone research highlights their potential utility in managing diseases where modulation of the immune response is beneficial, offering a promising area for future clinical applications (Dalhoff & Shalit, 2003).
Quinolines in Drug Development
The quinoline structure, a key component of N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide, serves as a privileged scaffold in medicinal chemistry, leading to the discovery and development of numerous drugs with diverse therapeutic applications. Quinoline derivatives have been explored for their antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. The rich history of quinoline in drug discovery underscores its versatility and the ongoing interest in leveraging its properties for new therapeutic solutions (Shang et al., 2018).
特性
IUPAC Name |
N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-11-10-12(2)20-17-13(11)7-5-9-16(17)21-18(22)14-6-3-4-8-15(14)19/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXUHFSVLKAKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)
![2-{1-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5530200.png)
![2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline](/img/structure/B5530214.png)
![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)
![[(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B5530239.png)
![2,3-dimethyl-5-phenyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530255.png)
![8-[(4R)-4-hydroxy-L-prolyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5530269.png)
![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-(2-pyridinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5530275.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5530287.png)
![(1R,2S)-1-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-indanol dihydrochloride](/img/structure/B5530292.png)
![N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5530298.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530307.png)

